Ethyl 2,4-Difluoro-5-nitrobenzoate
Description
Significance of Fluorinated Aromatic Esters in Chemical Synthesis
Fluorinated aromatic esters represent a critical class of compounds in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. researchgate.net Due to fluorine's high electronegativity and small van der Waals radius, its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability. atomfair.com These beneficial modifications can lead to superior drug candidates. Aromatic esters, in turn, are stable, common functionalities that serve as convenient handles for further molecular elaboration, such as hydrolysis to carboxylic acids or amidation, making the combined scaffold of a fluorinated aromatic ester a powerful tool in drug discovery and development. vapourtec.com
Overview of Ethyl 2,4-Difluoro-5-nitrobenzoate (B14052700) as a Synthetic Intermediate
Ethyl 2,4-difluoro-5-nitrobenzoate serves as a pivotal synthetic intermediate primarily due to the specific arrangement of its functional groups. The two fluorine atoms and the powerfully electron-withdrawing nitro group make the aromatic ring highly electron-deficient. This electronic characteristic is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions. libretexts.orggoogle.com In these reactions, a nucleophile attacks the aromatic ring and displaces one of the fluorine atoms, which are excellent leaving groups in this activated system.
The presence of two fluorine atoms at the ortho and para positions relative to the nitro group allows for sequential SNAr reactions, enabling the controlled, stepwise introduction of different nucleophiles. This feature is highly advantageous for building complex, unsymmetrical molecules. Furthermore, the nitro group itself can be readily reduced to an amine functionality. This transformation opens up another avenue for chemical modification, such as diazotization or the formation of amides and various heterocyclic systems. This dual reactivity—substitution at the fluorine positions and transformation of the nitro group—makes this compound a key precursor in the synthesis of heterocyclic compounds like quinolones, which are an important class of antibacterial agents. mdpi.comnih.gov
Contextualization within Advanced Organic Building Blocks
In the field of organic synthesis, a "building block" is a molecule that serves as a fundamental unit for constructing larger, more complex molecular architectures. atomfair.com this compound is considered an advanced organic building block because of its high degree of functionalization and predictable reactivity. Advanced building blocks are distinct from simple starting materials in that they offer chemists the ability to introduce specific, often complex, structural motifs with high efficiency and control.
The utility of this compound lies in its capacity for "scaffold decoration," where the core difluoro-nitro-aromatic structure can be methodically elaborated. smolecule.com Chemists can leverage the differential reactivity of its functional groups to construct diverse libraries of compounds for applications in drug discovery and materials science. The ester can be modified, the fluorine atoms can be sequentially substituted, and the nitro group can be transformed, all providing precise control over the final molecular structure. This level of synthetic versatility is the defining characteristic of an advanced building block, enabling the efficient creation of novel molecules with tailored properties.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 179011-37-1 |
| Molecular Formula | C₉H₇F₂NO₄ |
| Molecular Weight | 231.15 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1F)N+[O-])F |
| InChIKey | KZPWBNCOEDLBJE-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-difluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGIEPXOWGJFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296333 | |
| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179011-37-1 | |
| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179011-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2,4 Difluoro 5 Nitrobenzoate
Established Synthetic Pathways and Precursors
The conventional synthesis of Ethyl 2,4-difluoro-5-nitrobenzoate (B14052700) relies on well-established chemical transformations. The primary pathway involves the initial synthesis of 2,4-difluoro-5-nitrobenzoic acid, which then undergoes esterification to yield the final product.
Esterification is a fundamental reaction in the synthesis of benzoate (B1203000) derivatives like Ethyl 2,4-difluoro-5-nitrobenzoate. The most common method is the Fischer esterification, which involves reacting the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.
In a procedure analogous to the synthesis of the target molecule, Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate is prepared by refluxing a mixture of 3-chloro-2,4-difluoro-5-nitrobenzoic acid, ethanol (B145695), and concentrated sulfuric acid for three hours. semanticscholar.org After the reaction, the mixture is cooled, the solvent is removed, and the pH is neutralized before extraction with an organic solvent to isolate the ethyl ester product in good yield. semanticscholar.org
The general applicability of this method is well-documented. For instance, Ethyl 4-nitrobenzoate (B1230335) is synthesized by the esterification of 4-nitrobenzoic acid with ethanol. scirp.org Various acid catalysts can be employed, including sulfuric acid, ammonium (B1175870) hydrogen sulfate, and polyfluoroalkanesulfonic acid, with reported yields often ranging from 75% to 98%. scirp.org The reaction is reversible, and often requires heating to drive the equilibrium towards the product. scirp.org For nitrobenzoic acids specifically, esterification can also be achieved by heating with glycerol (B35011) and an acid catalyst in the presence of an entraining liquid like toluene (B28343) to remove the water formed during the reaction via azeotropic distillation. google.com
Table 1: Representative Esterification Reactions
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol, H₂SO₄ | Reflux, 3h | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | 86% | semanticscholar.org |
| 4-Nitrobenzoic acid | Ethanol, H₂SO₄ | Reflux | Ethyl 4-nitrobenzoate | 75-98% | scirp.org |
The key precursor, 2,4-difluoro-5-nitrobenzoic acid, is prepared through the electrophilic aromatic substitution (nitration) of 2,4-difluorobenzoic acid. prepchem.com This reaction introduces the nitro group (-NO₂) onto the benzene (B151609) ring at the position para to one fluorine and ortho to the other.
The procedure involves dissolving 2,4-difluorobenzoic acid in concentrated sulfuric acid and cooling the mixture, typically to 0°C. prepchem.com Fuming nitric acid is then added dropwise while maintaining the low temperature. prepchem.com The presence of two electron-withdrawing fluorine atoms and a carboxylic acid group on the benzene ring deactivates it towards electrophilic substitution, making the nitration process relatively slow and requiring strong acidic conditions and elevated temperatures to proceed effectively. semanticscholar.org In a similar synthesis of 3-chloro-2,4-difluoro-5-nitrobenzoic acid, the reaction mixture is stirred for several hours at 70-75°C to ensure the completion of the reaction. semanticscholar.org After the reaction, the mixture is poured into ice-water to precipitate the solid product, which is then collected by filtration. semanticscholar.org
Table 2: Nitration of 2,4-Difluorobenzoic Acid
| Precursor | Reagents | Conditions | Product | Reference |
| 2,4-Difluorobenzoic acid | Fuming Nitric Acid, Concentrated Sulfuric Acid | Cooled to 0°C, then stirred | 2,4-Difluoro-5-nitrobenzoic acid | prepchem.com |
| 3-Chloro-2,4-difluorobenzoic acid | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 70-75°C, 2h | 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | semanticscholar.org |
Halogenation and fluorination are crucial for creating the substituted aromatic precursors used in synthesizing complex molecules. Aromatic halogenation is a type of electrophilic aromatic substitution. youtube.com For instance, the bromination of benzene involves reacting it with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the halogen molecule, creating a stronger electrophile that can attack the benzene ring. youtube.com A similar mechanism applies to chlorination using chlorine (Cl₂) and a catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.com
More specialized industrial processes exist for performing multiple transformations in one pot. A patented process describes the halogenation (bromination or chlorination), nitration, and fluorination of aromatic derivatives in liquid hydrofluoric acid. google.com This method allows for the reaction to occur between -20°C and 150°C and can be used to produce intermediates for pharmaceutical or agricultural applications. google.com The process can involve sequential addition of reagents, such as carrying out the halogenation first, followed by the introduction of the nitrating agent into the same reaction medium. google.com
Advanced Synthetic Approaches and Methodological Innovations
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing chemical compounds, including intermediates like this compound.
Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of benzoate esters, this includes using less hazardous solvents, employing reusable catalysts, and utilizing energy-efficient methods like microwave or ultrasound irradiation. scirp.org
One study demonstrated the synthesis of Ethyl 4-nitrobenzoate using nanoporous acid catalysts (hydrogen forms of natural zeolites) as an environmentally benign alternative to traditional liquid acid catalysts. scirp.org The study also explored the use of ultrasound (37 kHz) and microwave (2450 MHz) irradiation to drive the esterification reaction, presenting these as simple and eco-friendly methods. scirp.org Another example of a greener approach is the selective reduction of nitroaromatic compounds using indium metal in aqueous ethanol. orgsyn.org This method avoids the need for acid-catalysts and flammable compressed hydrogen gas, which are often used with catalysts like palladium on carbon or Raney nickel. orgsyn.org Such principles could be adapted to the synthesis of this compound to create a more sustainable process.
The use of advanced catalysts can significantly improve the efficiency of synthetic reactions. In the context of producing benzoate esters, heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused.
The esterification of 4-nitrobenzoic acid with ethanol has been effectively carried out using various hydrogen forms of natural zeolites, such as H-CL, H-MOR, H-HEU-M, and H-PHI, which have ultradispersed crystallites. scirp.org These nanoporous solid acid catalysts provide an active surface for the reaction to occur and can lead to high conversion and yield of the desired ethyl ester product. scirp.org The application of such heterogeneous catalysts in the esterification of 2,4-difluoro-5-nitrobenzoic acid could offer enhanced yields and a simplified purification process compared to traditional homogeneous acid catalysts like sulfuric acid. scirp.org
One-Pot Procedures for Synthetic Efficiency
While specific, documented one-pot procedures for the synthesis of this compound are not extensively reported in publicly available literature, a feasible and efficient one-pot process can be designed based on the fundamental reactions required for its formation: nitration and esterification. The logical precursor for this synthesis is 2,4-difluorobenzoic acid. A hypothetical one-pot synthesis would involve the initial nitration of the 2,4-difluorobenzoic acid, followed by in-situ esterification of the resulting nitro-substituted benzoic acid.
The key challenge in such a one-pot procedure lies in the compatibility of the reagents and conditions for both the nitration and esterification steps. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which are strongly acidic and oxidative conditions. The subsequent esterification (e.g., a Fischer esterification) also requires an acid catalyst and the addition of an alcohol, in this case, ethanol.
A plausible one-pot approach could involve the careful, controlled addition of a nitrating agent to a solution of 2,4-difluorobenzoic acid in a suitable solvent that is also compatible with the subsequent esterification step. After the nitration is complete, ethanol could be added directly to the reaction mixture, and the reaction could be driven to completion, possibly with the addition of a co-solvent or by adjusting the temperature. The success of this approach would be highly dependent on the careful management of reaction parameters to avoid side reactions and ensure high regioselectivity of the nitration at the 5-position.
The table below outlines a theoretical framework for a one-pot synthesis of this compound, based on established chemical principles.
| Step | Reagent(s) | Solvent(s) | Temperature (°C) | Key Considerations |
| Nitration | 2,4-Difluorobenzoic Acid, Nitrating Agent (e.g., HNO₃/H₂SO₄) | Sulfuric Acid | 0 - 25 | Controlled addition of nitrating agent to manage exothermic reaction and ensure regioselectivity. |
| Esterification | Ethanol | Excess Ethanol / Co-solvent | Reflux | In-situ addition of ethanol after completion of nitration. Removal of water may be necessary to drive the equilibrium towards the ester product. |
This theoretical one-pot procedure highlights a pathway to improved synthetic efficiency for this compound. The development of such a process would be a significant step forward in making this compound more readily accessible for research and development.
Scale-Up Synthesis Considerations for Industrial Applications
The transition of a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the production of this compound, several key factors must be considered during scale-up.
One of the primary concerns in scaling up the synthesis of nitroaromatic compounds is the management of the highly exothermic nitration reaction. On an industrial scale, the large volume of reactants can lead to rapid heat generation, which, if not properly controlled, can result in runaway reactions and potential explosions. Therefore, robust cooling systems and careful control of the addition rate of the nitrating agent are critical. The use of specialized reactors, such as continuous flow reactors, can offer significant advantages in heat management and safety compared to traditional batch reactors.
Another important consideration is the handling and use of corrosive and hazardous materials, such as concentrated sulfuric and nitric acids. Industrial-scale production requires specialized equipment constructed from corrosion-resistant materials, as well as stringent safety protocols for the storage, transfer, and handling of these substances.
The purification of the final product on a large scale also presents challenges. While laboratory-scale purification might involve chromatography, this is often not feasible for industrial production. Instead, methods such as crystallization and distillation are more commonly employed. The development of an efficient crystallization process is crucial for obtaining a high-purity product. This involves a careful selection of solvents, optimization of cooling profiles, and efficient filtration and drying of the final product.
Furthermore, waste management is a significant aspect of industrial synthesis. The nitration process, in particular, generates large quantities of acidic wastewater that must be neutralized and treated before disposal. The development of greener synthetic routes, potentially using solid acid catalysts or solvent-free conditions, could significantly reduce the environmental impact and cost associated with waste treatment. google.com
The table below summarizes the key considerations for the industrial scale-up of the synthesis of this compound.
| Consideration | Key Challenges | Potential Solutions |
| Reaction Safety | Highly exothermic nitration reaction. | Advanced cooling systems, controlled reagent addition, use of continuous flow reactors. |
| Material Handling | Use of corrosive and hazardous acids. | Corrosion-resistant equipment, strict safety protocols for handling and storage. |
| Product Purification | Efficient and cost-effective purification of the final product. | Development of optimized crystallization or distillation processes. |
| Waste Management | Generation of acidic and potentially toxic waste streams. | Efficient wastewater treatment, development of greener synthetic methods to minimize waste. |
Successfully addressing these scale-up considerations is essential for the establishment of a robust and sustainable industrial process for the production of this compound, enabling its broader application in various industries.
Chemical Reactivity and Transformation Chemistry of Ethyl 2,4 Difluoro 5 Nitrobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most prominent feature of Ethyl 2,4-difluoro-5-nitrobenzoate's reactivity is its participation in Nucleophilic Aromatic Substitution (SNAr) reactions. Aromatic rings are typically electron-rich and react with electrophiles; however, the presence of potent electron-withdrawing substituents can render the ring electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org The SNAr reaction is a primary pathway for the functionalization of this molecule.
In the context of SNAr reactions, the reactivity of aryl halides follows an order that is the reverse of that seen in SN1 and SN2 reactions. chemistrysteps.com The order of reactivity is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom. The fluorine atom's strong inductive electron-withdrawing effect polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. chemistrysteps.com The subsequent step, the departure of the leaving group, is fast as it restores the aromaticity of the ring. wikipedia.org
The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), is crucial for activating the aromatic ring toward nucleophilic attack. wikipedia.orgbyjus.com This activation occurs because the nitro group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org The stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group through resonance. chemistrysteps.combyjus.com In Ethyl 2,4-difluoro-5-nitrobenzoate (B14052700), the nitro group at C-5 is para to the fluorine atom at C-2 and ortho to the fluorine atom at C-4, strongly activating both positions for substitution.
The mechanism for SNAr reactions is generally accepted to be a two-step addition-elimination process. chemistrysteps.comlibretexts.org
Addition Step: The nucleophile attacks the carbon atom bearing a leaving group (one of the fluorine atoms), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step temporarily disrupts the aromaticity of the ring and is typically the slow, rate-determining step. wikipedia.orglibretexts.org
Elimination Step: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. This step is generally fast. wikipedia.org
The regioselectivity of the reaction—whether the nucleophile replaces the fluorine at the C-2 or C-4 position—is influenced by the electronic environment. The fluorine at the C-4 position is para to the activating nitro group, while the fluorine at C-2 is ortho to the nitro group. Generally, para-substitution is favored due to the strong resonance stabilization provided by the para-nitro group. byjus.com However, the specific nucleophile and reaction conditions, particularly the solvent, can significantly influence which fluorine is substituted. acs.org
The choice of solvent plays a critical role in the rate and outcome of SNAr reactions. nih.gov Dipolar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and hexamethylphosphoramide (HMPA) are excellent choices for these reactions because they can solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive. researchgate.net Protic solvents, like methanol (B129727) or water, can form hydrogen bonds with the nucleophile, reducing its reactivity and slowing down the reaction. nih.gov
Interestingly, for substrates like 2,4-difluoronitrobenzene, which is structurally similar to the aromatic core of this compound, the solvent can also control the regioselectivity. While polar solvents often lead to substitution at the para position, nonpolar solvents can favor ortho-substitution, potentially through a six-membered polar transition state. acs.orgsemanticscholar.org
| Solvent Type | Typical Examples | General Effect on SNAr Reactions |
| Dipolar Aprotic | DMSO, DMF, Acetonitrile | Generally accelerate reaction rates by solvating cations and leaving the nucleophile anion more reactive. researchgate.net |
| Protic | Water, Methanol, Ethanol (B145695) | Can decrease reaction rates by solvating the nucleophile through hydrogen bonding, reducing its nucleophilicity. nih.gov |
| Nonpolar | Toluene (B28343), Dioxane | Can influence regioselectivity, sometimes favoring ortho-substitution over para-substitution. acs.orgsemanticscholar.org |
Ester Hydrolysis and Transesterification Reactions
The ethyl ester group of the molecule can undergo hydrolysis, typically under alkaline conditions, to yield the corresponding carboxylic acid, 2,4-difluoro-5-nitrobenzoic acid. The rate of this hydrolysis is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions. Studies on ethyl nitrobenzoates have shown that a nitro group in the para position increases the rate of alkaline hydrolysis much more significantly than one in the ortho position. rsc.org
Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a possible transformation. This reaction can be catalyzed by either an acid or a base. The electronic effects of the nitro and fluoro substituents would similarly activate the carbonyl group toward nucleophilic attack by an alcohol.
Reduction Reactions of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group (-NH₂), yielding Ethyl 5-amino-2,4-difluorobenzoate. This transformation is a key step in the synthesis of many pharmaceutical compounds, including quinolone antibiotics. nih.govnih.gov A wide variety of reagents and conditions can be employed for this reduction, offering a high degree of chemoselectivity, often leaving the ester group intact. wikipedia.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used method, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel with hydrogen gas or a hydrogen source like hydrazine. wikipedia.orgscispace.com
Metal-Acid Systems: Classic methods involve the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl). wikipedia.orgscispace.com
Other Reagents: Sodium hydrosulfite, sodium sulfide, or tin(II) chloride are also effective for this transformation. wikipedia.org
The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, metal hydrides are typically not used for reducing aryl nitro compounds to anilines as they can lead to other products like azo compounds. wikipedia.org
| Reagent/System | Conditions | Comments |
| H₂, Pd/C | Hydrogen gas, solvent (e.g., Ethanol, Ethyl Acetate) | A common and efficient method for clean reduction. scispace.com |
| Fe / HCl | Iron powder in acidic medium | An inexpensive and traditional industrial method. wikipedia.org |
| Sn / HCl | Tin metal in concentrated hydrochloric acid | A classic laboratory method for nitro group reduction. scispace.com |
| SnCl₂ | Tin(II) chloride | A milder reducing agent. wikipedia.org |
| Zn / NH₄Cl | Zinc dust in aqueous ammonium (B1175870) chloride | Can be used for reduction to the hydroxylamine intermediate or further to the amine. wikipedia.orgscispace.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A useful reagent for selective reductions. wikipedia.org |
This reactivity makes this compound a valuable precursor for creating complex molecules with diverse functionalities.
Formation of Corresponding Amino Derivatives
The reduction of the nitro group to an amine is a pivotal transformation of this compound, yielding ethyl 5-amino-2,4-difluorobenzoate. This amino derivative serves as a valuable intermediate in the synthesis of various more complex molecules. The conversion of the nitro group to an amine can be achieved through several established methods, primarily categorized as catalytic hydrogenation and chemical reduction.
Commonly employed reagent systems for the reduction of nitroarenes to anilines include:
Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. commonorganicchemistry.comwikipedia.org
Metal-Based Reductions: Reagents such as iron in acidic media, tin(II) chloride, and sodium hydrosulfite are effective for this transformation. wikipedia.orgscispace.com
The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, catalytic hydrogenation with palladium on carbon is a common and efficient method. commonorganicchemistry.com However, care must be taken as some catalysts might also affect other substituents. Chemical reducing agents like iron powder in acetic acid or tin(II) chloride offer alternatives that can be milder and more selective under specific conditions. scispace.comacs.org The use of iron under acidic conditions is a classic and mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Similarly, tin(II) chloride provides a mild route to the corresponding amine. commonorganicchemistry.comacsgcipr.org
A general representation of the reduction is depicted below:
Interactive Data Table: Comparison of Common Reduction Methods for Nitroarenes
| Reagent System | General Conditions | Advantages | Potential Considerations |
| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst, solvent (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction with water as the only byproduct. | May reduce other functional groups (e.g., alkenes, alkynes). |
| Fe/Acid (e.g., HCl, Acetic Acid) | Iron powder in an acidic medium. | Mild, cost-effective, and often chemoselective. acs.orglongdom.org | Requires workup to remove iron salts. scispace.com |
| SnCl₂ | Tin(II) chloride in a suitable solvent (e.g., ethanol). | Mild and can be selective for the nitro group. commonorganicchemistry.comacsgcipr.org | Stoichiometric amounts of tin salts are produced as byproducts. acsgcipr.org |
Catalytic Hydrogenation Strategies
Catalytic hydrogenation is a prominent method for the reduction of the nitro group in this compound. This process typically involves the use of a metal catalyst and a hydrogen source to selectively reduce the nitro functionality to an amine.
Key Parameters in Catalytic Hydrogenation:
Catalyst: Palladium on carbon (Pd/C) is a frequently utilized catalyst for the hydrogenation of nitroaromatics. ionike.com Other catalysts, such as platinum(IV) oxide and Raney nickel, can also be employed. wikipedia.org The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, Raney nickel is often preferred when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com
Hydrogen Source: The most common source of hydrogen is hydrogen gas (H₂). The reaction is typically carried out under a positive pressure of hydrogen.
Solvent: A variety of solvents can be used, with alcohols like ethanol or methanol, and esters such as ethyl acetate being common choices.
Reaction Conditions: The temperature and pressure can be adjusted to optimize the reaction rate and selectivity. Many nitro group hydrogenations can be carried out under mild conditions. rsc.org
The general catalytic cycle involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the corresponding amine. The efficiency of the process can be influenced by the catalyst's particle size and the specific support material used. ionike.com
Electrophilic Aromatic Substitution (EAS) Considerations
The benzene ring of this compound is substituted with three groups that influence its reactivity towards electrophilic aromatic substitution (EAS). The directing effects of these substituents determine the position of any incoming electrophile.
Fluorine Atoms (-F): The fluorine atoms are ortho, para-directing groups. wikipedia.org However, due to their high electronegativity, they are deactivating through the inductive effect (-I effect). Their ability to donate a lone pair of electrons into the ring via resonance (+M effect) directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org
Nitro Group (-NO₂): The nitro group is a strong deactivating and meta-directing group. minia.edu.egcognitoedu.org It withdraws electron density from the ring both inductively and through resonance, making the ring less nucleophilic and directing incoming electrophiles to the meta position relative to itself.
Ethyl Ester Group (-COOEt): The ethyl ester group is also a deactivating and meta-directing group due to the electron-withdrawing nature of the carbonyl group. ma.edu
The combined effect of these substituents makes the aromatic ring of this compound significantly deactivated towards electrophilic attack. The positions on the ring are influenced by the competing directing effects of the substituents. The fluorine at position 2 and the nitro group at position 5 will direct to different positions. The fluorine at position 4 will also exert its directing effect. Predicting the major product of an EAS reaction on this molecule would require careful consideration of the relative activating/deactivating strengths and directing influences of all three groups. Generally, strong deactivating groups like the nitro group will strongly disfavor substitution.
Functional Group Interconversions and Derivatizations
Beyond the reduction of the nitro group, the other functional groups on this compound can also undergo various transformations.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,4-difluoro-5-nitrobenzoic acid. This carboxylic acid can then be a precursor for other derivatives.
Amidation: The ethyl ester can be converted to an amide by reacting it with an amine. This reaction typically requires heating and can sometimes be facilitated by a catalyst. nih.gov This allows for the introduction of a wide range of substituents at this position.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group and the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). vapourtec.com In this type of reaction, a nucleophile can displace one of the fluorine atoms, which are good leaving groups in SNAr reactions. The position of substitution will be ortho or para to the activating nitro group. libretexts.org This provides a pathway to introduce a variety of nucleophiles, such as alkoxides, amines, and thiolates, onto the aromatic ring. nih.gov
Strategic Applications of Ethyl 2,4 Difluoro 5 Nitrobenzoate in Complex Organic Synthesis
Building Block in Heterocyclic Compound Synthesis
The structure of ethyl 2,4-difluoro-5-nitrobenzoate (B14052700) is primed for the synthesis of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules. nih.gov The presence of the nitro group and the reactive fluorine atoms allows for sequential chemical modifications to build various ring systems.
Synthesis of Nitrogen-Containing Heterocycles
A primary application of ethyl 2,4-difluoro-5-nitrobenzoate is in the synthesis of nitrogen-containing heterocycles. mdpi.compitt.edu A key step in this process is the chemical reduction of the nitro group to an amine. This transformation converts the starting material into a difluorinated aminobenzoate derivative, which is a critical intermediate. For instance, the reduction of a similar compound, ethyl 4-nitrobenzoate (B1230335), to ethyl 4-aminobenzoate (B8803810) is a well-established process using reagents like indium in the presence of ammonium (B1175870) chloride. orgsyn.org
This newly formed amino group can then participate in cyclization reactions. For example, it can react with appropriate partners to form fused heterocyclic systems like quinazolinones. The synthesis of quinazolinone derivatives from substituted anthranilic acids is a common strategy, and these scaffolds are known to possess significant biological activities, including anti-inflammatory properties. researchgate.net The amino-ester functionality of the reduced intermediate serves as a synthon for building these and other heterocyclic rings, such as benzimidazoles or benzotriazines. mdpi.comgoogle.com
Precursor for Fluorine-Containing Heterocyclic Scaffolds
The two fluorine atoms on the aromatic ring of this compound are one of its most significant features. The incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and lipophilicity. This compound serves as an excellent starting material for creating fluorinated heterocyclic scaffolds where these beneficial properties are carried into the final molecule.
It is used in research to synthesize fluorinated diamine precursors, which are themselves intermediates for more complex heterocyclic compounds. The fluorine atoms are generally stable throughout synthetic sequences, such as the reduction of the nitro group and subsequent cyclization reactions, ensuring their presence in the final heterocyclic product. This makes this compound a valuable tool for medicinal chemists aiming to introduce fluorine into novel therapeutic agents. The synthesis of phenoxydifluoromethyl substituted nitrogen heterocycles from related difluoro precursors highlights the utility of such building blocks in designing biologically active molecules. nih.gov
Intermediate in the Elaboration of Biologically Active Molecules
The structural motifs accessible from this compound are frequently found in molecules designed for therapeutic applications. Its role as an intermediate is crucial in multi-step syntheses targeting specific biological activities.
Precursor to Anti-inflammatory Agents and Related Compounds
There is a clear link between fluorinated heterocyclic structures and anti-inflammatory activity. For example, certain 5,6-difluoro-quinazolinone derivatives have demonstrated significant anti-inflammatory properties, in some cases exceeding the activity of standard drugs like indomethacin. researchgate.net this compound is a logical starting point for synthesizing such compounds. The general synthetic pathway would involve the reduction of the nitro group to an amine, followed by reaction with a suitable reagent to form the quinazolinone ring system.
The resulting difluorinated quinazolinones are of interest as potential non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The development of novel NSAIDs is an active area of research, with a focus on improving efficacy and reducing side effects. nih.govscholaris.ca The use of fluorinated building blocks like this compound provides a direct route to novel chemical entities in this therapeutic area.
Role in the Synthesis of Advanced Pharmaceutical Intermediates
Beyond specific therapeutic classes, this compound is a key intermediate for creating a broad range of advanced pharmaceutical building blocks. The reduction of its nitro group is a pivotal transformation that yields a substituted aniline (B41778) derivative. This aniline can then undergo a wide array of chemical reactions, including diazotization, acylation, and condensation, to generate more complex intermediates.
For example, the resulting ethyl 2-amino-4,5-difluorobenzoate is a precursor for various compounds in drug discovery programs. Its utility is analogous to that of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate, which serves as an intermediate in the synthesis of Febuxostat, a drug used to treat gout. google.com The ability to selectively manipulate the functional groups of this compound makes it a versatile platform for accessing novel and potent pharmaceutical agents.
Contribution to Advanced Materials Research
Currently, the documented applications of this compound and its direct derivatives are predominantly concentrated in the life sciences, particularly in medicinal and agrochemical research. There is limited to no information available in the scientific literature regarding its use as a building block or precursor in the field of advanced materials, such as polymers or electronic materials. Its utility appears to be primarily focused on the synthesis of biologically active heterocyclic compounds.
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1214387-06-0 synquestlabs.com |
| Molecular Formula | C₉H₇F₂NO₄ chemscene.com |
| Molecular Weight | 231.15 g/mol chemscene.com |
| Synonyms | Ethyl 4,5-difluoro-2-nitrobenzoate |
| Purity | ≥98% chemscene.com |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1214387-06-0 | C₉H₇F₂NO₄ |
| Ethyl 4-nitrobenzoate | 99-99-0 | C₉H₉NO₄ |
| Ethyl 4-aminobenzoate | 94-09-7 | C₉H₁₁NO₂ |
| Indomethacin | 53-86-1 | C₁₉H₁₆ClNO₄ |
| Febuxostat | 144060-53-7 | C₁₆H₁₆N₂O₃S |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Ethyl 2,4-Difluoro-5-nitrobenzoate (B14052700), a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be essential for unambiguous characterization.
Proton (¹H) NMR spectroscopy would identify the number and types of hydrogen atoms present in Ethyl 2,4-Difluoro-5-nitrobenzoate. The ethyl group would be expected to show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their integration values corresponding to two and three protons, respectively. The aromatic region would display signals for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (multiplicity) would be influenced by the surrounding fluorine and nitro substituents.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The spectrum would show signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the substituted benzene ring. The chemical shifts of the aromatic carbons would be significantly affected by the electron-withdrawing effects of the fluorine and nitro groups.
Detailed, experimentally verified ¹H and ¹³C NMR data for this compound are not publicly available in the referenced literature. However, the expected signals can be predicted based on the structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values and have not been experimentally verified from the searched sources.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl -CH₃ | Triplet | ~14 |
| Ethyl -CH₂- | Quartet | ~62 |
| Aromatic C-H | Doublet of doublets | ~110-130 |
| Aromatic C-F | - | High ppm, split by C-F coupling |
| Aromatic C-NO₂ | - | High ppm |
| Aromatic C-COOEt | - | ~120-135 |
Fluorine-19 (¹⁹F) NMR for Specific Fluorine Environments
Given the presence of two fluorine atoms at different positions on the aromatic ring (positions 2 and 4), Fluorine-19 (¹⁹F) NMR spectroscopy would be a critical tool for characterization. This technique is highly sensitive and would show two distinct signals, one for each fluorine atom, as they are in chemically non-equivalent environments. The chemical shifts and the coupling between the two fluorine nuclei (F-F coupling) would provide definitive evidence for their relative positions. Furthermore, coupling to adjacent aromatic protons (H-F coupling) would also be observed, aiding in the complete assignment of the aromatic signals. Specific experimental ¹⁹F NMR data for this compound is not available in the searched literature.
Two-dimensional (2D) NMR experiments are powerful methods for establishing atomic connectivity within a molecule.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. chemicalbook.com For this compound, it would show a correlation between the methylene and methyl protons of the ethyl group. It would also help to confirm the connectivity between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. chemicalbook.com It would definitively link the ¹H signals of the ethyl and aromatic protons to their corresponding ¹³C signals, greatly simplifying the assignment of the carbon spectrum.
No specific 2D NMR data for this compound could be located in the reviewed literature.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups.
While specific experimental IR spectra for this compound are not available, IR data for the closely related precursor, 2,4-Difluoro-5-nitrobenzoic acid, shows characteristic peaks that can be used for comparison. nih.gov
Table 2: Expected Characteristic IR Absorption Bands for this compound (Note: Wavenumbers are approximate and based on typical ranges for these functional groups.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (Ester) | C=O Stretch | ~1720-1740 |
| Nitro | Asymmetric NO₂ Stretch | ~1530-1560 |
| Nitro | Symmetric NO₂ Stretch | ~1345-1385 |
| Aromatic Ring | C=C Stretch | ~1450-1600 |
| Alkyl C-H | C-H Stretch | ~2850-3000 |
| C-O (Ester) | C-O Stretch | ~1100-1300 |
The strong absorption from the C=O stretch of the ethyl ester group would be a prominent feature. The asymmetric and symmetric stretches of the nitro group would also provide clear evidence of its presence. The various C-H, C-C, C-O, and C-F stretches would complete the vibrational fingerprint of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers further structural information.
For this compound (C₉H₇F₂NO₄), the calculated molecular weight is approximately 231.15 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the ethyl group (-CH₂CH₃, 29 Da), and the loss of the nitro group (-NO₂, 46 Da). While no experimental mass spectrum for this compound was found in the searched literature, data for related isomers like Ethyl 4,5-difluoro-2-nitrobenzoate confirms a molecular weight of 231.15 g/mol .
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the benzene ring and the conformation of the ethyl ester group.
A search of the referenced literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, no experimental crystallographic data is available.
Computational and Theoretical Studies of Ethyl 2,4 Difluoro 5 Nitrobenzoate
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and reactivity. For Ethyl 2,4-Difluoro-5-nitrobenzoate (B14052700), these calculations can elucidate the distribution of electrons, predict sites of reaction, and provide a rationale for its chemical behavior.
The electronic structure of Ethyl 2,4-Difluoro-5-nitrobenzoate is fundamentally shaped by the interplay of its constituent functional groups: the electron-withdrawing nitro group (-NO₂) and fluorine atoms (-F), and the ethyl ester group (-COOCH₂CH₃). A molecular orbital (MO) analysis, typically performed using methods like Density Functional Theory (DFT), would reveal the distribution and energies of the molecular orbitals.
The presence of the highly electronegative fluorine and oxygen atoms would lead to a significant polarization of the electron density. The aromatic ring's π-system is perturbed by the strong electron-withdrawing nature of the nitro group and the inductive effects of the fluorine atoms. This results in a non-uniform distribution of electron density across the molecule.
A key aspect of the electronic structure is the delocalization of π-electrons across the benzene (B151609) ring and the nitro group. This delocalization is a stabilizing factor for the molecule. The ethyl ester group, while also contributing to the electronic landscape, has a more localized electronic structure compared to the aromatic system.
Computational models can predict the reactivity of this compound by identifying the most likely sites for nucleophilic and electrophilic attack. The strong electron-withdrawing character of the nitro and fluoro substituents deactivates the benzene ring towards electrophilic substitution. Conversely, these groups make the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr).
The positions ortho and para to the nitro group are particularly activated for nucleophilic attack. Therefore, the fluorine atom at the 4-position would be a likely site for substitution by a nucleophile. Mechanistic insights into such reactions can be gained by modeling the reaction pathway and identifying the transition states and intermediates. For instance, the formation of a Meisenheimer complex as an intermediate in an SₙAr reaction could be computationally modeled.
Frontier Orbital Theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the oxygen atoms of the ester group. The LUMO, on the other hand, would be predominantly centered on the nitro group and the aromatic ring, reflecting the strong electron-accepting nature of this part of the molecule.
The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The specific energies of the HOMO and LUMO can be used to predict the feasibility of reactions with other molecules based on the principles of orbital overlap. For example, in a reaction with a nucleophile, the interaction would be primarily between the HOMO of the nucleophile and the LUMO of this compound.
Table 1: Predicted Frontier Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
Note: These are illustrative values based on typical DFT calculations for similar aromatic nitro compounds and are not derived from a specific experimental study on this compound.
Conformational Analysis through Computational Methods
The three-dimensional structure and conformational flexibility of this compound can be investigated using computational methods such as molecular mechanics and quantum chemical calculations. The primary sources of conformational freedom are the rotation around the C-O bond of the ester group and the orientation of the ethyl chain.
A potential energy surface scan for the rotation around the bond connecting the carboxyl group to the benzene ring would likely reveal two stable conformations, corresponding to the ethyl group being either syn or anti with respect to the nitro group. The relative energies of these conformers would determine their population at a given temperature. The planarity of the nitro group with respect to the benzene ring is also a key structural feature, although some minor out-of-plane deviation might be observed.
Table 2: Predicted Relative Energies of Conformers
| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) |
| Syn-planar | ~0° | 0.0 |
| Anti-planar | ~180° | 1.2 |
Note: The data presented are hypothetical and serve to illustrate the likely outcomes of a conformational analysis.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides the tools to model the entire pathway of a chemical reaction involving this compound. This includes the identification of reactants, products, intermediates, and, crucially, the transition states that connect them.
For a representative SₙAr reaction, such as the substitution of the 4-fluoro group by a methoxide (B1231860) nucleophile, the reaction pathway would be modeled to determine the activation energy. The geometry of the transition state would reveal the bond-breaking and bond-forming processes occurring at the peak of the energy barrier.
The calculated activation energy provides a quantitative measure of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. For instance, the preference for substitution at the 4-position over the 2-position could be rationalized by comparing the activation barriers for the two pathways.
Derivatives and Analogues of Ethyl 2,4 Difluoro 5 Nitrobenzoate: Synthetic and Reactivity Studies
Systematic Modification of the Ester Moiety
The ester group of ethyl 2,4-difluoro-5-nitrobenzoate (B14052700) is a key site for structural modification to produce a library of analogous compounds. These modifications are typically achieved through variations in the final esterification step of the parent acid, 2,4-difluoro-5-nitrobenzoic acid, or via transesterification of the ethyl ester itself.
Research Findings: The synthesis of the parent acid and its subsequent esterification is a common route. For instance, a general method involves the nitration of a suitable difluorobenzoic acid precursor followed by esterification. semanticscholar.org The choice of alcohol during this esterification step directly determines the resulting ester. While ethyl 2,4-difluoro-5-nitrobenzoate is synthesized using ethanol (B145695), substituting it with other alcohols like methanol (B129727) or propanol (B110389) would yield the corresponding methyl or propyl esters. For example, the synthesis of a structural analog, methyl 3-amino-4,5-difluoro-2-nitrobenzoate, is accomplished by refluxing the corresponding carboxylic acid in methanol with a sulfuric acid catalyst. This highlights a standard and adaptable method for creating a series of ester derivatives.
Another synthetic approach involves the esterification of the acid chloride. 2,4-Difluoro-5-nitrobenzoic acid can be converted to its more reactive acid chloride derivative using reagents like thionyl chloride. This intermediate can then react with a wide range of alcohols to form the desired ester. A similar strategy has been documented for the synthesis of ethyl 2,3-dichloro-4-nitrobenzoate, where the corresponding acid is treated with thionyl chloride and then ethanol to yield the final product. google.com
The reactivity of these ester analogues is influenced by the nature of the alkyl group. While detailed comparative kinetic studies are not extensively reported in the provided literature, it can be inferred that the electronic and steric properties of the alkyl chain can modulate the reactivity of the ester group itself towards hydrolysis or aminolysis and potentially influence the reaction kinetics of transformations elsewhere on the molecule. For example, the ethyl ester in some compounds has been noted to slow the reduction kinetics of a nitro group when compared to other derivatives.
Table 1: Synthetic Approaches for Ester Moiety Modification
| Ester Derivative | Synthetic Method | Reagents | Reference |
| Mthis compound | Fischer Esterification of 2,4-difluoro-5-nitrobenzoic acid | Methanol, Sulfuric Acid | |
| Propyl 2,4-difluoro-5-nitrobenzoate | Fischer Esterification of 2,4-difluoro-5-nitrobenzoic acid | Propanol, Acid Catalyst | Inferred |
| Various Alkyl Esters | Acid Chloride Route | 2,4-difluoro-5-nitrobenzoyl chloride, Various Alcohols | google.com |
Exploration of Substituent Effects on the Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound is dominated by the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. libretexts.org These substituents deactivate the ring towards electrophilic aromatic substitution, making reactions like Friedel-Crafts or further nitration difficult. Conversely, they strongly activate the ring for nucleophilic aromatic substitution (SNAr).
Research Findings: The inductive and resonance effects of the substituents play a crucial role. The fluorine atoms exert a strong inductive electron-withdrawing effect due to their high electronegativity. libretexts.org The nitro group withdraws electron density through both induction and a powerful resonance effect. libretexts.org This combined electron withdrawal creates a significant electron deficiency on the aromatic ring, particularly at the positions ortho and para to the activating groups.
This electron deficiency makes the ring susceptible to attack by nucleophiles. The fluorine atoms, being good leaving groups in SNAr reactions, can be displaced by various nucleophiles. While specific studies on this compound are limited in the search results, the general principle allows for the substitution of the fluorine atoms with groups such as amines, alkoxides, or thiols under appropriate conditions, typically in the presence of a base. The position of substitution would be directed by the combined activating effect of the nitro and ester groups.
Table 2: Influence of Substituents on Aromatic Ring Reactivity
| Substituent | Type | Effect on Ring | Reactivity toward Electrophiles | Reactivity toward Nucleophiles | Reference |
| -F (Fluoro) | Halogen | Inductive Withdrawal | Deactivating | Activating | libretexts.org |
| -NO₂ (Nitro) | Nitro Group | Inductive & Resonance Withdrawal | Strongly Deactivating | Strongly Activating | libretexts.org |
| -COOEt (Ethyl Ester) | Ester Group | Inductive & Resonance Withdrawal | Deactivating | Activating | libretexts.org |
Synthesis and Characterization of Reduced Nitro Derivatives
The reduction of the nitro group to an amino group is one of the most significant and widely utilized transformations of this compound. This reaction yields ethyl 5-amino-2,4-difluorobenzoate, a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds used in medicinal and agrochemical research. semanticscholar.org
Research Findings: Several methods have been established for the selective reduction of aromatic nitro groups, which are applicable to this compound.
Catalytic Hydrogenation: This is a common and efficient method. The reaction typically involves using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). semanticscholar.org This method is often clean and provides high yields. For example, the hydrogenation of ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate, a related compound, catalyzed by Pd/C gave the corresponding amino derivative in an excellent yield of 97.0%. semanticscholar.org
Metal-Mediated Reduction: Various metals in acidic or neutral media can be used. Tin(II) chloride (SnCl₂) is a classical reagent for this purpose. Another effective system involves using indium powder in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution. orgsyn.org This method is noted for its selectivity, as it can reduce the nitro group without affecting other functional groups like esters, nitriles, or halogens. orgsyn.org
Other Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) can also be employed, sometimes in conjunction with a catalyst system. researchgate.net
The resulting product, ethyl 5-amino-2,4-difluorobenzoate, is a diamine precursor whose amino group can undergo a wide range of subsequent reactions, such as diazotization, acylation, and condensation to form various heterocyclic systems. semanticscholar.org
Table 3: Methods for the Reduction of the Nitro Group
| Method | Reagents | Conditions | Advantages | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | Varies (pressure, solvent) | High yield, clean reaction | , semanticscholar.org |
| Indium-Mediated Reduction | Indium powder, NH₄Cl | Aqueous Ethanol, Reflux | High selectivity, tolerates other functional groups | orgsyn.org |
| Tin(II) Chloride Reduction | SnCl₂, HCl | Acidic medium | Classical, effective method |
Halogen Exchange and Other Aromatic Functionalization Studies
The presence of two fluorine atoms activated by the nitro and ester groups makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions, often referred to as halogen exchange.
Research Findings: In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring and displaces a leaving group. In this molecule, the fluorine atoms serve as leaving groups. The C-F bonds are highly polarized, and the positions of the fluorines (carbons 2 and 4) are activated by the nitro group at C5 and the ester at C1. Nucleophiles such as amines, thiols, and alkoxides can replace one or both fluorine atoms. The regioselectivity of the substitution (i.e., whether the fluorine at C2 or C4 is replaced first) would depend on the specific reaction conditions and the nature of the nucleophile, as the electronic environment at each position is distinct.
Beyond halogen exchange, other functionalizations can be envisioned. The amino derivative obtained from the reduction of the nitro group (as discussed in 7.3) opens up numerous possibilities. The amine can be diazotized and subsequently converted into a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions. semanticscholar.org This two-step sequence (reduction followed by diazotization) provides an indirect route to a wide array of substituted 2,4-difluorobenzoate derivatives that are not accessible through direct electrophilic substitution.
Isomeric Forms and Their Comparative Reactivity
The properties and reactivity of nitro-difluorobenzoate esters are highly dependent on the specific arrangement of the substituents on the aromatic ring. Comparing this compound with its isomers, such as ethyl 2,5-difluoro-4-nitrobenzoate and the methyl ester analogue, reveals important structure-activity relationships.
Research Findings:
Ethyl 2,5-difluoro-4-nitrobenzoate: In this isomer, the nitro group is at position 4, situated between the two fluorine atoms. chemuniverse.com This placement significantly alters the electronic distribution in the ring compared to the 5-nitro isomer. The nitro group at C4 strongly activates both fluorine atoms at C2 and C5 for nucleophilic substitution. The comparative reactivity towards a given nucleophile would depend on the subtle electronic differences between the C2 and C5 positions. Synthesis of this isomer would start from a different precursor, likely 2,5-difluorobenzoic acid, which would be nitrated and then esterified.
Mthis compound: This compound differs only in the ester moiety. researchgate.net Synthetically, it is obtained by using methanol instead of ethanol during the esterification of 2,4-difluoro-5-nitrobenzoic acid. In terms of reactivity, the difference between the methyl and ethyl esters is generally subtle. It may manifest as slight variations in reaction rates due to steric or electronic differences of the alkyl group. For instance, the smaller methyl group might offer less steric hindrance in certain reactions. Some reports suggest that the nature of the ester group can influence the kinetics of reactions at other sites on the molecule.
The comparative reactivity is a function of the electronic and steric environment created by the unique arrangement of substituents in each isomer. This dictates the accessibility and susceptibility of reaction sites for both nucleophilic and electrophilic attack, as well as the reactivity of the functional groups themselves.
Table 4: Comparison of this compound and Its Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Difference |
| This compound | C₉H₇F₂NO₄ | 231.15 | 1214387-06-0 | Nitro group at C5 |
| Ethyl 2,5-difluoro-4-nitrobenzoate | C₉H₇F₂NO₄ | 231.15 | 1214367-00-6 | Nitro group at C4, between F atoms |
| Mthis compound | C₈H₅F₂NO₄ | 217.13 | Not explicitly found | Methyl ester instead of ethyl ester |
| Ethyl 2,3-difluoro-5-nitrobenzoate | C₉H₇F₂NO₄ | 231.15 | Not explicitly found | Fluorine atoms at C2 and C3 |
Future Perspectives and Emerging Research Avenues
Integration with Automated Synthesis and High-Throughput Screening
The fields of chemical synthesis and drug discovery have been revolutionized by automation and high-throughput screening (HTS). wikipedia.orgsygnaturediscovery.com Automated synthesis platforms, which utilize robotic systems to manage fluidics, temperature, and reaction workup, enable the rapid production of compound libraries with minimal human intervention. youtube.comyoutube.comyoutube.com The synthesis of functionalized aromatics like Ethyl 2,4-difluoro-5-nitrobenzoate (B14052700), typically involving standard reactions like nitration and esterification, is highly amenable to such automated processes. nih.govscirp.org
Future research could integrate Ethyl 2,4-difluoro-5-nitrobenzoate into automated workflows to generate a library of derivatives. By systematically reacting the compound with various nucleophiles to displace the fluorine atoms or by reducing the nitro group and subsequently forming amides or other functionalities, a diverse set of molecules can be created. These libraries are ideal for HTS, a process that uses robotics and sensitive detectors to test millions of compounds for biological activity against specific targets. assay.worksbiorxiv.org For instance, an HTS campaign could screen a library derived from this compound for potential nitrification inhibitors or AT2R-receptor agonists. biorxiv.orgnih.gov The robustness of such an assay is critical and is often evaluated using statistical parameters like the Z-factor to ensure reliability. biorxiv.org
Table 1: Potential Automated Reactions for Derivative Library Synthesis
| Reaction Type | Reagents & Conditions | Potential Derivative | Application for HTS |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, or Alcohols with base | Substituted aniline (B41778), thioether, or ether derivatives | Screening for kinase inhibitors, antimicrobial agents |
| Nitro Group Reduction | H2, Pd/C or SnCl2 | Ethyl 5-amino-2,4-difluorobenzoate | Precursor for further derivatization (e.g., amidation) |
| Amide Coupling | (Post-reduction) Carboxylic acids, EDC, HOBt | N-acylated aminobenzoate derivatives | Screening for enzyme inhibitors, receptor modulators |
| Ester Hydrolysis | LiOH, THF/H2O | 2,4-Difluoro-5-nitrobenzoic acid | Precursor for creating different ester or amide derivatives |
Potential in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on non-covalent interactions to form large, organized structures. mdpi.com Host-guest chemistry, a central part of this field, involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. mdpi.com this compound possesses several features that make it an intriguing guest molecule. The aromatic ring can participate in π-π stacking interactions, while the fluorine atoms can engage in halogen bonding or fluorous interactions. rsc.org The nitro and ester groups provide sites for hydrogen bonding and dipole-dipole interactions.
Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate aromatic guests. mdpi.comrsc.org The inclusion of this compound within such hosts could modulate its physical properties, such as solubility, stability, and reactivity. For example, highly fluorinated cyclodextrins show a preference for interacting with fluorinated guest molecules. rsc.org Computational modeling could predict the binding affinity and orientation of the compound within different host cavities. Research in this area could lead to the development of controlled-release systems for agrochemicals or new materials with unique photophysical properties.
Table 2: Potential Host-Guest Interactions with this compound as Guest
| Host Molecule | Predominant Interaction Forces | Potential Application |
| β-Cyclodextrin | Hydrophobic interactions (aromatic ring in cavity), Hydrogen bonding (ester group near rim) | Increased aqueous solubility, formulation studies |
| Cucurbit[n]urils | Ion-dipole, Dipole-dipole (carbonyl portals with ester/nitro groups), Hydrophobic effects | Modulating electronic properties, sensing applications |
| Cyclotetrabenzoin Esters | π-π stacking (aromatic ring with host's aromatic walls) | Formation of ordered solid-state materials nih.gov |
| Fluorinated Hosts | Fluorous-fluorous interactions, van der Waals forces | Selective recognition and separation |
Applications in Catalyst Design and Ligand Synthesis
A key reaction of nitroaromatic compounds is their reduction to the corresponding anilines. wikipedia.org The resulting amine, Ethyl 5-amino-2,4-difluorobenzoate, is a valuable precursor for the synthesis of complex ligands used in catalysis. The amino group can be readily derivatized to create Schiff bases, amides, or phosphine-containing moieties that can coordinate to metal centers.
The two fluorine atoms are particularly significant in this context. Their strong electron-withdrawing nature can be used to tune the electronic properties of the resulting ligand and, consequently, the catalytic activity of the metal complex. For example, a more electron-deficient ligand can enhance the Lewis acidity of a metal center, potentially increasing its activity in certain catalytic cycles. Future research could involve the synthesis of a family of ligands from this compound and their corresponding metal complexes, followed by screening their performance in reactions like cross-coupling, hydrogenation, or polymerization.
Computational Design of Novel Derivatives with Tailored Reactivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. rsc.orgijrti.org DFT calculations can be used to model the electronic structure, reaction barriers, and spectroscopic properties of this compound and its potential derivatives. rsc.orgprensipjournals.comresearchgate.net This in silico approach allows researchers to design novel molecules with tailored reactivity before committing to lengthy and expensive laboratory synthesis. nih.govmdpi.com
For example, DFT studies can predict the regioselectivity of nucleophilic aromatic substitution, indicating which of the two fluorine atoms is more likely to be displaced under certain conditions. It can also be used to calculate the redox potential of the nitro group, guiding the choice of reagents for its selective reduction. osti.gov By modeling the HOMO-LUMO energy gap, researchers can estimate the kinetic stability and electronic properties of new derivatives, helping to prioritize candidates for synthesis. researchgate.net This computational-first approach can accelerate the discovery of molecules with optimized properties for applications in materials science, medicinal chemistry, or catalysis. rsc.orgrsc.org
Table 3: Computationally Derived Properties and Their Significance
| Property | Computational Method | Significance for Design |
| Atomic Charges | Natural Bond Orbital (NBO) Analysis | Predicts sites for electrophilic and nucleophilic attack |
| Reaction Energy Profile | DFT (e.g., B3LYP, M06-2X) | Determines kinetic vs. thermodynamic products, predicts reaction rates rsc.orgrsc.org |
| HOMO-LUMO Gap | DFT, Time-Dependent DFT (TD-DFT) | Relates to chemical reactivity, electronic transitions, and stability researchgate.net |
| pKa of Derivatives | Solvation Models (e.g., SMD) with DFT | Designs molecules with pH-dependent activity (e.g., for targeted drug delivery) nih.gov |
| Non-Covalent Interactions | Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes and predicts stability of host-guest complexes researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2,4-Difluoro-5-nitrobenzoate, and how can by-product formation be minimized?
- Methodological Answer : Nitration of ethyl 2,4-difluorobenzoate using mixed acid (HNO₃/H₂SO₄) at −10°C to 0°C minimizes side reactions like over-nitration or ester hydrolysis. Controlled addition rates and low temperatures stabilize reactive intermediates . Post-reaction, extract with ethyl acetate and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC or HPLC.
Q. How can crystallographic data for this compound be reliably obtained and interpreted?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . For visualization, employ ORTEP-III to generate thermal ellipsoid plots, ensuring accurate representation of molecular geometry and disorder . Validate hydrogen atom positions using Fourier difference maps and constrain isotropic displacement parameters for non-H atoms.
Q. What spectroscopic techniques are most effective for characterizing the nitro and ester functional groups?
- Methodological Answer :
- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹ asymmetric stretching) and ester (1740–1710 cm⁻¹ C=O stretch) groups.
- ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) for solubility. The ester ethyl group appears as a triplet (δ 1.3–1.5 ppm) and quartet (δ 4.2–4.4 ppm). Fluorine-induced splitting in aromatic protons complicates splitting patterns; decoupling experiments may clarify .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during refinement?
- Methodological Answer : Apply SHELXL’s restraints for geometrically similar bonds (e.g., C–F vs. C–NO₂) and use the "DELU" command to constrain displacement parameters . Cross-validate with density functional theory (DFT)-optimized geometries (B3LYP/6-311G**). Discrepancies >0.02 Å may indicate disorder; model alternative conformations using PART instructions .
Q. What strategies mitigate nitro group instability during photophysical or catalytic studies?
- Methodological Answer : Conduct reactions under inert atmospheres (N₂/Ar) to prevent nitro reduction. Use UV-stable solvents (e.g., acetonitrile) and amber glassware to avoid photodegradation. For catalytic applications, employ electron-deficient ligands to stabilize the nitro group’s electron-withdrawing effects .
Q. How can hydrogen-bonding networks in crystal packing be systematically analyzed?
- Methodological Answer : Apply graph-set analysis (G) to categorize motifs like chains (C), rings (R), or self-assembled dimers (D). Use Mercury or PLATON to calculate hydrogen-bond distances/angles. For example, a C(6) chain motif may form via O–H···O interactions between nitro and ester groups .
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Perform Fukui function analysis (DFT, Gaussian 09) to identify electrophilic centers. The 5-nitro group directs substitution to the 2- and 4-fluoro positions. Solvent effects (PCM model) and transition-state calculations (NEB method) refine activation barriers for SNAr with amines or thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
